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Compound of Interest

Compound Name: (R)-Cyclohex-3-enol

Cat. No.: B12959313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral molecule (R)-Cyclohex-3-enol. The information presented is essential for the

identification, characterization, and quality control of this compound in research and

development settings. The data provided is for the racemic mixture, cyclohex-3-en-1-ol, as the

spectroscopic properties of the individual enantiomers are identical in a non-chiral environment.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for cyclohex-3-en-1-ol.

Table 1: ¹H NMR Spectroscopic Data for Cyclohex-3-en-
1-ol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

5.68 m 2H -CH=CH-

3.85 m 1H -CH(OH)-

2.22 - 1.55 m 7H Ring CH₂, -OH
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Note: The spectrum of the (R)-enantiomer will be identical. In a chiral solvent or with a chiral

derivatizing agent, peak splitting may be observed for a racemic mixture.

Table 2: ¹³C NMR Spectroscopic Data for Cyclohex-3-en-
1-ol

Chemical Shift (ppm) Assignment

127.1 -CH=CH-

67.2 -CH(OH)-

31.8 Ring CH₂

24.9 Ring CH₂

19.3 Ring CH₂

Note: The spectrum of the (R)-enantiomer will be identical.

Table 3: Infrared (IR) Spectroscopy Data for Cyclohex-3-
en-1-ol

Wavenumber (cm⁻¹) Intensity Assignment

3330 Broad, Strong O-H stretch (alcohol)

3025 Medium =C-H stretch (alkene)

2915, 2840 Strong C-H stretch (alkane)

1650 Medium C=C stretch (alkene)

1065 Strong
C-O stretch (secondary

alcohol)

Table 4: Mass Spectrometry (MS) Data for Cyclohex-3-
en-1-ol
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m/z Relative Intensity Assignment

98 M⁺ (Molecular Ion) [C₆H₁₀O]⁺

80 High [M - H₂O]⁺

79 High [M - H₂O - H]⁺

67 Base Peak [C₅H₇]⁺

54 Moderate [C₄H₆]⁺

Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of (R)-Cyclohex-3-enol is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H

and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or

higher). For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the

spectral width is typically set from 0 to 220 ppm. Data is processed using appropriate software

to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A

neat liquid sample of (R)-Cyclohex-3-enol is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the sample in a

suitable solvent (e.g., carbon tetrachloride, CCl₄) can be used in a liquid cell. A background

spectrum is recorded and automatically subtracted from the sample spectrum. The spectrum is

typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data is commonly acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of (R)-
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Cyclohex-3-enol in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the

GC. The compound is separated from the solvent and any impurities on a capillary column

(e.g., DB-5 or equivalent). The eluting compound then enters the mass spectrometer, where it

is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of (R)-Cyclohex-3-enol with atom numbering for NMR correlation.
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Caption: General workflow for spectroscopic analysis of (R)-Cyclohex-3-enol.

To cite this document: BenchChem. [Spectroscopic Profile of (R)-Cyclohex-3-enol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12959313#spectroscopic-data-nmr-ir-ms-for-r-
cyclohex-3-enol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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